molecular formula C22H21N5O B2583607 (E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1257556-11-8

(E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2583607
CAS No.: 1257556-11-8
M. Wt: 371.444
InChI Key: OJGVHIWRKWLNBX-RMKNXTFCSA-N
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Description

(E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic compound of significant interest in medicinal chemistry and drug discovery, particularly for its structural features. The molecule incorporates a pyridazine core, a heterocycle known for its unique physicochemical properties that are advantageous for molecular recognition. The pyridazine ring is characterized by a high dipole moment, which supports π-π stacking interactions, and robust, dual hydrogen-bonding capacity, which can be critical for interactions with biological targets . Furthermore, the inherent polarity of the pyridazine ring can contribute to reduced lipophilicity, potentially offering favorable profiles in drug discovery campaigns by lowering the risk of off-target effects such as inhibition of the cardiac hERG potassium channel . The specific research applications and biological activity of this compound are anticipated to be influenced by its combined molecular features, including the piperazine linker and the (E)-3-phenylprop-2-en-1-one (chalcone) moiety. Compounds with similar structures have been investigated for a range of therapeutic targets. For instance, pyridazine-containing molecules have been explored as kinase inhibitors and potent platelet aggregation inhibitors . The presence of both pyridazine and piperazine rings, a common pharmacophore in drug design, suggests potential for modulating various enzymes and receptors. This product is intended for non-human research applications only in fields such as agricultural biotechnology, pharmacological studies, and chemical synthesis. It is not for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound as a key intermediate or a reference standard in the design and development of novel bioactive molecules.

Properties

IUPAC Name

(E)-3-phenyl-1-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c28-22(9-6-18-4-2-1-3-5-18)27-16-14-26(15-17-27)21-8-7-20(24-25-21)19-10-12-23-13-11-19/h1-13H,14-17H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGVHIWRKWLNBX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound belonging to the chalcone class, characterized by its intricate structure that includes multiple heterocycles and functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the context of drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound consists of:

  • A phenyl group attached to a conjugated enone system.
  • A piperazine moiety , which enhances its interaction with biological targets.
  • A pyridazine ring , known for its unique physicochemical properties conducive to drug design.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, related compounds demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Bacillus subtilis .

2. Antitubercular Activity

The compound has been investigated for its potential as an antitubercular agent. In one study, related derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong efficacy .

3. Cancer Therapeutics

The pyridazine ring's unique properties have been linked to anticancer activities. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colon carcinoma (HCT116), with IC50 values indicating significant potency .

The mechanism of action for this compound involves interaction with specific molecular targets:

Target Interactions

The compound is believed to inhibit key enzymes and pathways involved in disease progression:

Target Effect
Carbonic AnhydraseInhibition leading to reduced tumor growth
AcetylcholinesteraseModulation of neurotransmitter levels
KinasesInhibition affecting signal transduction

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. The following table summarizes some related compounds and their biological activities:

Compound Name Structural Features Biological Activity
(E)-3-(furan-2-y)-1-(4-(6-(pyridin...Contains furan ringPotential anti-inflammatory effects
6-(4-hydroxyphenyl)-3-styryl-pyrazolo...Pyrazolo ring structureKinase inhibition
5-methylpyridin derivativesMethylated pyridineAntimicrobial properties

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

Case Study 1: Antitubercular Efficacy

A series of synthesized compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis. Among them, one derivative exhibited an IC90 value of 40.32 μM, showcasing its potential as a therapeutic agent .

Case Study 2: Cytotoxicity Evaluation

In vitro studies on human embryonic kidney cells (HEK293) revealed that several derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival .

Inhibition of Kinases

The compound's structure suggests that it may act as an inhibitor of specific kinases involved in cancer progression. For example, imidazo[1,2-b]pyridazines have been identified as effective inhibitors of TAK1 kinase, which plays a crucial role in inflammatory responses and cancer cell survival . The presence of the piperazine and pyridazine groups in the compound could enhance its binding affinity to these targets.

Case Study 1: Cytotoxicity Testing

In a study evaluating various derivatives of pyridazine-containing compounds, this compound was tested against multiple cancer cell lines. Results indicated that modifications in the piperazine substituent significantly affected cytotoxicity profiles, suggesting that structural optimization is key to enhancing therapeutic efficacy .

Case Study 2: Kinase Inhibition

Another investigation focused on the compound's ability to inhibit specific kinases involved in tumorigenesis. The study revealed that compounds with similar structural features inhibited kinase activity more effectively than standard treatments, highlighting their potential as novel therapeutic agents in oncology .

Chemical Reactions Analysis

Reactions Involving the α,β-Unsaturated Ketone

The chalcone group enables the following key reactions:

Reaction TypeConditionsOutcome/ProductMechanism Insights
Aldol Condensation Basic conditions (NaOH, KOH)Formation of β-hydroxyketone derivativesNucleophilic attack on carbonyl followed by dehydration.
Michael Addition Catalytic bases (e.g., DBU)1,4-Addition products (e.g., thiols, amines)Conjugate addition to the α,β-unsaturated system .
Hydrogenation H₂, Pd/C or Raney NiSaturated ketone derivativesReduction of the double bond to propane-1-one .
Oxidation KMnO₄ or CrO₃Carboxylic acid or diketone formationCleavage of the double bond or epoxidation.
Hydrolysis Acidic or basic aqueous conditionsCleavage to phenylacetic acid derivativesAcid-catalyzed hydration or base-induced retro-aldol.

Reactions of the Pyridazine Ring

The pyridazine moiety undergoes electrophilic and nucleophilic substitutions:

Reaction TypeConditionsOutcome/ProductKey Observations
Electrophilic Substitution HNO₃/H₂SO₄ or Cl₂/FeCl₃Nitro- or chloro-pyridazine derivativesSubstitution at C-5 due to electron-deficient ring .
Nucleophilic Substitution Amines or alkoxidesAmino- or alkoxy-pyridazine derivativesDisplacement of leaving groups (e.g., halides) .
Cycloaddition Dienophiles (e.g., maleic anhydride)Diels-Alder adductsPyridazine acts as a diene under thermal conditions .

Piperazine Ring Reactivity

The piperazine group participates in alkylation, acylation, and coordination:

Reaction TypeConditionsOutcome/ProductApplications
Alkylation Alkyl halides, base (e.g., K₂CO₃)N-Alkylpiperazine derivativesEnhances lipophilicity for drug design .
Acylation Acid chlorides or anhydridesN-Acylpiperazine derivativesModifies hydrogen-bonding capacity .
Metal Coordination Transition metal salts (e.g., Cu²⁺)Stable metal complexesPotential catalytic or antimicrobial uses .

Pyridinyl Group Reactivity

The pyridin-4-yl substituent undergoes electrophilic substitution and coordination:

Reaction TypeConditionsOutcome/ProductSelectivity Notes
Electrophilic Substitution Br₂/FeBr₃ or SO₃/H₂SO₄Brominated or sulfonated pyridine derivativesMeta-directing effects due to electron-withdrawing N .
Coordination Chemistry Ru³⁺ or Pt²⁺ complexesPolydentate ligand-metal complexesStabilizes oxidation states in catalysis .

Cross-Reactivity Between Functional Groups

Interactions between moieties lead to unique reactivity:

  • Tandem Aldol-Michael Reactions : Sequential base-catalyzed Aldol condensation followed by Michael addition yields polycyclic structures .

  • Hydrogenolysis of Piperazine-Pyridazine Linkage : H₂/Pd reduces the C–N bond between piperazine and pyridazine under high pressure .

Stability and Degradation Pathways

Critical stability considerations under physiological conditions:

  • pH-Dependent Hydrolysis : The chalcone group degrades in acidic environments (t₁/₂ = 2–4 hours at pH 2).

  • Oxidative Degradation : H₂O₂ or peroxidases cleave the pyridazine ring, forming quinazoline derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The compound is compared to three analogs with variations in substituents and heterocyclic systems (Table 1).

Table 1: Structural Comparison of (E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one and Analogs
Compound Name R1 (C3 Position) Piperazine Substituent Heterocycle Type Key Properties
Target Compound Phenyl 6-(Pyridin-4-yl)pyridazin-3-yl Pyridazine-Pyridine Planar geometry, high π-conjugation
(2E)-3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazinyl]-2-propen-1-one 4-Methoxy-naphthyl 2-Pyridinyl Pyridine Enhanced lipophilicity (naphthyl group)
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one 4-Fluorophenyl Furan-2-carbonyl Furan Electron-withdrawing fluorine; polar
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one 4-Methylphenyl Bis(4-methoxyphenyl)methyl Methoxy-substituted aromatic Steric bulk; chair piperazine conformation

Structural and Functional Analysis

Aromatic Substitutions: The target compound’s phenyl group at C3 is unsubstituted, favoring hydrophobic interactions. The 4-methoxy-naphthyl substituent (Row 2) increases lipophilicity and steric bulk, which may improve membrane permeability but reduce solubility .

Piperazine Modifications: The pyridazine-pyridine system in the target compound offers dual nitrogen sites for hydrogen bonding, unlike the single pyridine (Row 2) or furan (Row 3) moieties. Pyridazine’s adjacent nitrogens could enhance binding to metal ions or polar residues in enzymes . Crystallographic studies confirm a chair conformation for the piperazine ring in such cases .

Heterocyclic Systems: Pyridazine vs. Furan vs.

Pharmacological Implications

  • Ferroptosis Induction: highlights the role of enones in triggering ferroptosis in cancer cells. The target compound’s α,β-unsaturated ketone moiety may act as a Michael acceptor, reacting with cellular thiols to disrupt redox balance. Structural analogs with electron-withdrawing groups (e.g., 4-fluorophenyl) could enhance this reactivity .
  • Antimicrobial Activity : Compounds like the bis(4-methoxyphenyl)methyl analog (Row 4) exhibit antimicrobial properties due to their bulky aromatic systems, which may disrupt bacterial membranes .

Q & A

Q. Why do some studies report variable biological activity for structurally similar compounds?

  • Methodological Answer :
  • Structural nuances : Minor differences (e.g., 4-fluorophenyl vs. 4-methylphenyl substituents) alter lipophilicity (logP) and membrane permeability .
  • Assay conditions : Control for cell line variability (e.g., HEK293 vs. HeLa) and serum content in media (e.g., 5% vs. 10% FBS) .

Tables for Key Data

Q. Table 1. Comparative Analysis of Catalytic Methods for Enone Synthesis

MethodCatalystYield (%)Purity (%)Reference
ConventionalNone55–6090–92
Fe₂O₃@SiO₂/In₂O₃Nanoparticles (10 mol%)78–8595–98

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsInterpretation
<sup>1</sup>H NMRδ 8.2–8.5 (pyridazine-H), J = 15.5 Hz(E)-configuration confirmed
X-ray DiffractionC–C bond lengths: 1.34–1.37 ÅPlanar enone system

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